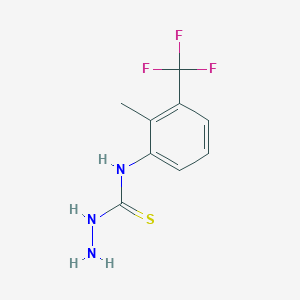
4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a thiosemicarbazide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide typically involves the reaction of 2-methyl-3-trifluoromethylphenyl isocyanate with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学的研究の応用
4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the thiosemicarbazide moiety allows for the formation of coordination complexes with metal ions. These interactions can modulate biological processes and lead to therapeutic effects.
類似化合物との比較
4-(2-Methyl-3-trifluoromethylphenyl)-thiosemicarbazide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
4-(Trifluoromethyl)benzyl bromide: This compound lacks the thiosemicarbazide moiety and is primarily used as an intermediate in organic synthesis.
2-Methyl-3-trifluoromethylphenyl isocyanate: This is a precursor in the synthesis of the target compound and has different reactivity patterns.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C9H10F3N3S |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
1-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C9H10F3N3S/c1-5-6(9(10,11)12)3-2-4-7(5)14-8(16)15-13/h2-4H,13H2,1H3,(H2,14,15,16) |
InChIキー |
GIXNXPJVHQUPFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC(=S)NN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


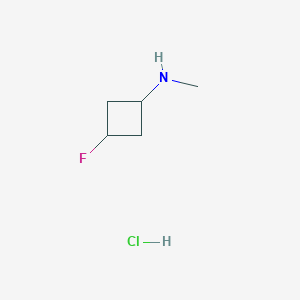
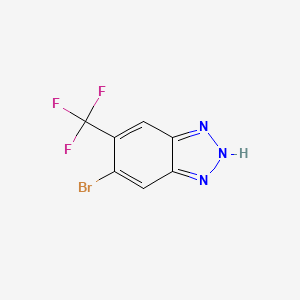
![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)
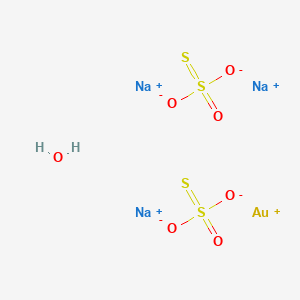
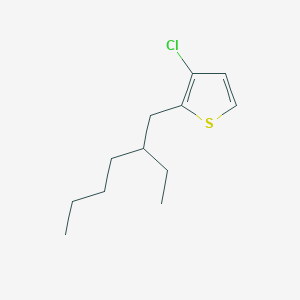
![9-[(4-Methoxyphenyl)methyl]-1,5-dimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B15362035.png)
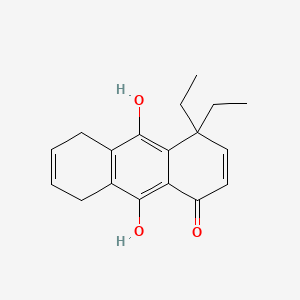
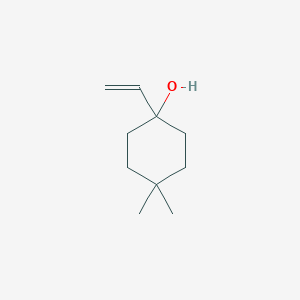
![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B15362062.png)
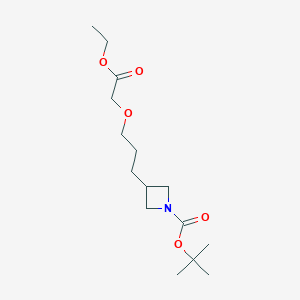
![5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole](/img/structure/B15362067.png)


